

Application Note: Precision Synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

CAS No.: 29509-34-0

Cat. No.: B6291431

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Executive Summary & Strategic Analysis

This Application Note details the high-purity synthesis of **2-Methyl-2-phenoxy-1-phenylpropan-1-ol** (CAS: 29509-34-0). This molecule features a sterically hindered

-phenoxy ether motif adjacent to a secondary benzylic alcohol.

Synthetic Challenge: The primary difficulty in synthesizing this target lies in the gem-dimethyl substitution at the

-position. Standard

displacement of a

-halo alcohol by phenol is kinetically disfavored due to steric hindrance and competing elimination. Furthermore, direct addition of phenyl Grignard to an ester precursor typically results in double addition, yielding a tertiary alcohol (1,1-diphenyl derivative), which is an impurity.

Selected Route: To ensure regio- and chemoselectivity, this protocol utilizes the Weinreb Amide Methodology. This route prevents over-alkylation during the Grignard step and allows for the isolation of the intermediate ketone, which is subsequently reduced to the target alcohol.

Retrosynthetic Logic

- Target: **2-Methyl-2-phenoxy-1-phenylpropan-1-ol**[1]
- Disconnection 1 (Reductive): Target

2-Methyl-2-phenoxy-1-phenylpropan-1-one.
- Disconnection 2 (C-C Bond Formation): Ketone

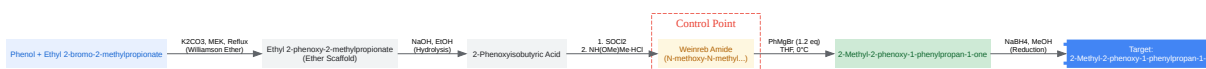
Phenylmagnesium Bromide (PhMgBr) + Weinreb Amide.
- Disconnection 3 (Amide Formation): Weinreb Amide

2-Phenoxyisobutyric Acid.
- Disconnection 4 (Ether Synthesis): Acid

Phenol + Ethyl 2-bromo-2-methylpropionate (Fibrate-type synthesis).

Reaction Scheme & Workflow

The following diagram illustrates the optimized synthetic pathway and the mechanistic logic behind the Weinreb intermediate.



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Caption: Step-by-step synthesis emphasizing the Weinreb Amide as the critical control point to prevent over-addition of the Grignard reagent.

Detailed Experimental Protocols

Phase 1: Construction of the Ether Scaffold

Objective: Synthesis of 2-Phenoxyisobutyric Acid. Mechanism: Williamson Ether Synthesis on a tertiary carbon (activated by the ester group).

Reagents:

- Phenol (1.0 eq)
- Ethyl 2-bromo-2-methylpropionate (1.1 eq)
- Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
- Solvent: Methyl Ethyl Ketone (MEK) or DMF.

Protocol:

- Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenol (9.4 g, 100 mmol) in MEK (150 mL).
- Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) followed by Ethyl 2-bromo-2-methylpropionate (21.5 g, 110 mmol).
- Reaction: Heat the mixture to reflux (80°C) for 16–24 hours. Note: The reaction is sluggish due to steric hindrance; monitor by TLC (Hexane/EtOAc 9:1).
- Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
- Hydrolysis (In-situ): Dissolve the crude ester residue in Ethanol (50 mL) and add 4M NaOH (50 mL). Reflux for 2 hours.
- Isolation: Cool and wash the aqueous layer with Diethyl Ether (to remove unreacted organic impurities). Acidify the aqueous layer to pH 1 with conc. HCl.

- Extraction: Extract the precipitated acid with Ethyl Acetate (3 x 50 mL). Dry over and concentrate to yield 2-phenoxyisobutyric acid as a white solid.
 - Expected Yield: 70–80%

Phase 2: The Weinreb Checkpoint

Objective: Conversion to N-methoxy-N-methyl-2-methyl-2-phenoxypropanamide. Rationale: The Weinreb amide forms a stable 5-membered chelate with the Magnesium ion, preventing the ketone product from accepting a second equivalent of Grignard reagent.

Protocol:

- Activation: Dissolve 2-phenoxyisobutyric acid (10 g, 55.5 mmol) in DCM (100 mL). Add Thionyl Chloride (, 1.5 eq) and a catalytic drop of DMF. Stir at reflux for 2 hours until gas evolution ceases. Concentrate to remove excess .
- Amidation: Redissolve the acid chloride in DCM (100 mL). Cool to 0°C.^[2]
- Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) followed by Triethylamine (, 2.2 eq) dropwise.
- Stir: Allow to warm to room temperature and stir for 4 hours.
- Workup: Quench with water. Wash organic layer with 1M HCl, sat. , and brine. Dry and concentrate.
 - Purification: Flash chromatography (Hexane/EtOAc) if necessary, though crude is often sufficient.

Phase 3: Grignard Acylation

Objective: Synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-one.

Protocol:

- Inert Atmosphere: Flame-dry a 250 mL 3-neck flask under Argon.
- Reagent Prep: Dissolve the Weinreb amide (5.0 g, 22.4 mmol) in anhydrous THF (50 mL). Cool to 0°C.[2]
- Grignard Addition: Add Phenylmagnesium Bromide (PhMgBr, 1.0 M in THF, 27 mL, 1.2 eq) dropwise over 20 minutes. Crucial: Keep temperature <5°C.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
- Quench: Pour the reaction mixture into ice-cold saturated solution.
- Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over , and concentrate.[2]
 - Result: A pale yellow oil (Ketone intermediate).

Phase 4: Stereoselective Reduction

Objective: Final reduction to **2-Methyl-2-phenoxy-1-phenylpropan-1-ol**.

Protocol:

- Dissolution: Dissolve the ketone (4.0 g, 16.6 mmol) in Methanol (40 mL). Cool to 0°C.[2]
- Reduction: Add Sodium Borohydride (, 0.63 g, 16.6 mmol) in small portions.
- Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor disappearance of ketone by TLC.
- Quench: Add Acetone (2 mL) to destroy excess hydride, then concentrate the methanol.

- Partition: Redissolve residue in EtOAc and water. Separate layers.
- Final Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

Quantitative Data & Specifications

Parameter	Specification / Value	Notes
Target CAS	29509-34-0	Confirmed structure
Molecular Weight	242.32 g/mol	Formula:
Overall Yield	45–55%	Calculated from Phenol
Physical State	Viscous Oil / Low melting solid	Racemic mixture
Key impurity	1,1-diphenyl derivative	Avoided by Weinreb route
Storage	2–8°C, Inert atmosphere	Hygroscopic

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures:

- IR Spectroscopy:
 - Success: Broad -OH stretch at 3300–3400
 - Success: Strong Ether C-O stretches at 1240
 - Absence: No Carbonyl (C=O) peak at 1680–1700
(indicates complete reduction).
- ¹H NMR (CDCl₃, 400 MHz):

- 7.2–7.4 ppm: Multiplet (10H, Aromatic protons).
- 4.6–4.8 ppm: Singlet or doublet (1H, Benzylic -CH-OH). Diagnostic peak.
- 1.2–1.3 ppm: Two Singlets (6H, Gem-dimethyl -C(CH₃)₂-). Note: If chiral center induces diastereotopicity, these may appear as distinct singlets.

References

- Bargellini Reaction (General Precedent): Bargellini, G. "Action of alpha-bromo acids on phenols." *Gazzetta Chimica Italiana*, 1906. (Foundational chemistry for alpha-phenoxy acids).
- Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." *Tetrahedron Letters*, 1981.
- Grignard Reagents (General Handling): "Grignard Reagents." *Master Organic Chemistry*.
- Fibrate Synthesis (Structural Analogues): Witiak, D. T., et al. "Clofibrate Analogues." *Journal of Medicinal Chemistry*, 1968. (Validates the ether synthesis step on sterically hindered esters).
- Target Compound Data: PubChem CID 10911313 (2-phenoxy-1-phenylpropan-1-ol derivatives).

Disclaimer: This protocol involves the use of hazardous reagents (Thionyl chloride, Grignard reagents). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

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Sources

- [1. 2-methyl-2-phenoxy-1-phenylpropan-1-ol 95% | CAS: 29509-34-0 | AChemBlock \[achemblock.com\]](#)

- [2. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- To cite this document: BenchChem. [Application Note: Precision Synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6291431/docs#application-note-precision-synthesis-of-2-methyl-2-phenoxy-1-phenylpropan-1-ol>]

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